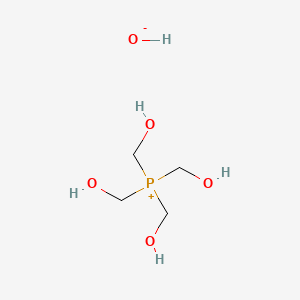
p-(n-Tetradecyloxy)phenylamine
Vue d'ensemble
Description
P-(n-Tetradecyloxy)phenylamine is a chemical compound . It is also known as 4-(tetradecyloxy)benzenamine . The CAS Registry Number is 39905-46-9 .
Synthesis Analysis
The synthesis of p-(n-Tetradecyloxy)phenylamine or similar compounds involves reactions of phenylamine derivatives . The process involves nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange . Kinetic studies by NMR spectroscopy provided the relative rates for each of the two reactions occurring in the catalytic process .Molecular Structure Analysis
The molecular structure of p-(n-Tetradecyloxy)phenylamine is influenced by the interaction between the delocalized electrons in the benzene ring and the lone pair on the nitrogen atom . The donation of the nitrogen’s lone pair into the ring system increases the electron density around the ring .Chemical Reactions Analysis
Phenylamine, a similar compound to p-(n-Tetradecyloxy)phenylamine, undergoes reactions where it behaves as a primary amine . It reacts with acids like hydrochloric acid in the same way as any other amine . Phenylamine also reacts reversibly with water to give phenylammonium ions and hydroxide ions .Physical And Chemical Properties Analysis
Phenylamine, a similar compound to p-(n-Tetradecyloxy)phenylamine, is a primary amine . It is a colorless liquid, but it darkens rapidly on exposure to light and air . It has a melting point of -6.2°C and a boiling point of 184°C .Applications De Recherche Scientifique
Detection of Biomarkers in Human Urine : A study by Qin and Yan (2018) explored the use of phenylamine in developing a probe for sensing the biological metabolite p-aminophenol (PAP) in human urine. This probe, based on a lanthanide functionalized organic-inorganic hybrid material, demonstrates potential as a diagnostic tool for home monitoring of PAP, a biomarker relevant in certain medical conditions (Qin & Yan, 2018).
Phenylketonuria (PKU) Research : PKU is a genetic disorder involving phenylalanine metabolism. Research on animal models of PKU by Diamond et al. (1994) provides insights into the cognitive impairments associated with this condition. The study suggests potential applications of phenylamine derivatives in studying and possibly treating PKU (Diamond et al., 1994).
Synthesis of N-alkyl-arylcyclohexylamines : A study by Wallach et al. (2016) on the synthesis of various arylcyclohexylamines, which are perceived as ketamine-like dissociative substances, highlights the relevance of phenylamine derivatives in the field of psychoactive substance research (Wallach et al., 2016).
BH4 Deficiency in PKU : Van Wegberg et al. (2017) discuss the importance of tetrahydrobiopterin (BH4) in the context of PKU, where phenylamine plays a crucial role. The guidelines aim to standardize PKU care, which could indirectly involve the study of phenylamine derivatives (Van Wegberg et al., 2017).
Drug Testing and Analysis : A study by Hammons et al. (1997) on the metabolism of carcinogenic heterocyclic and aromatic amines by human cytochrome P450 enzymes provides insights into the role of phenylamine derivatives in pharmacological research (Hammons et al., 1997).
Generation of Unusual Aromatic Polyketides : Xiao et al. (2021) investigated the nonenzymatic conversion of phenylamine analogues with angucyclinones, expanding the utility of these conversions in generating new bioactive compounds. This research has implications in the development of novel pharmaceuticals (Xiao et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
4-tetradecoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-22-20-16-14-19(21)15-17-20/h14-17H,2-13,18,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHYUZKXTRJREF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192959 | |
| Record name | p-(n-Tetradecyloxy)phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-(n-Tetradecyloxy)phenylamine | |
CAS RN |
39905-46-9 | |
| Record name | p-(n-Tetradecyloxy)phenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039905469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-(n-Tetradecyloxy)phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(TETRADECYLOXY)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-7-carbaldehyde](/img/structure/B1194187.png)






![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B1194200.png)




